molecular formula C10H10O B6263321 rac-(1aR,7bS)-1aH,2H,3H,7bH-naphtho[1,2-b]oxirene, cis CAS No. 1807938-02-8

rac-(1aR,7bS)-1aH,2H,3H,7bH-naphtho[1,2-b]oxirene, cis

Cat. No.: B6263321
CAS No.: 1807938-02-8
M. Wt: 146.19 g/mol
InChI Key: ZWBOIOUXXAJRAU-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1aR,7bS)-1aH,2H,3H,7bH-naphtho[1,2-b]oxirene, cis: is a complex organic compound characterized by its unique structure, which includes a naphthalene ring fused with an oxirene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1aR,7bS)-1aH,2H,3H,7bH-naphtho[1,2-b]oxirene, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of intramolecular cyclization reactions, where a precursor molecule undergoes a series of transformations to form the desired oxirene ring .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the oxirene ring .

Chemical Reactions Analysis

Types of Reactions: rac-(1aR,7bS)-1aH,2H,3H,7bH-naphtho[1,2-b]oxirene, cis can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or alkanes .

Scientific Research Applications

rac-(1aR,7bS)-1aH,2H,3H,7bH-naphtho[1,2-b]oxirene, cis has several scientific research applications:

Mechanism of Action

The mechanism by which rac-(1aR,7bS)-1aH,2H,3H,7bH-naphtho[1,2-b]oxirene, cis exerts its effects involves its interaction with molecular targets through its oxirene ring. This interaction can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s ability to undergo ring-opening reactions is particularly significant in its mechanism of action .

Comparison with Similar Compounds

Uniqueness: rac-(1aR,7bS)-1aH,2H,3H,7bH-naphtho[1,2-b]oxirene, cis is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

CAS No.

1807938-02-8

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

(1aS,7bR)-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene

InChI

InChI=1S/C10H10O/c1-2-4-8-7(3-1)5-6-9-10(8)11-9/h1-4,9-10H,5-6H2/t9-,10+/m0/s1

InChI Key

ZWBOIOUXXAJRAU-VHSXEESVSA-N

Isomeric SMILES

C1CC2=CC=CC=C2[C@@H]3[C@H]1O3

Canonical SMILES

C1CC2=CC=CC=C2C3C1O3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.